molecular formula C13H15ClN4OS B10882595 N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B10882595
M. Wt: 310.80 g/mol
InChI Key: FDPFHTIXKHWEAM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a triazole-based organic compound characterized by a 1,2,4-triazole core substituted with an ethyl group at position 5 and a sulfanyl-linked propanamide chain terminating in a 4-chlorophenyl group. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (ethyl) substituents, which influence its physicochemical and biological properties. Triazole derivatives are widely studied for their versatility in medicinal chemistry, particularly as antimicrobial, antioxidant, and enzyme-targeting agents . The compound’s synthetic pathway likely involves nucleophilic substitution and amide coupling reactions, as evidenced by analogous procedures in the literature .

Properties

Molecular Formula

C13H15ClN4OS

Molecular Weight

310.80 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C13H15ClN4OS/c1-3-11-16-13(18-17-11)20-8(2)12(19)15-10-6-4-9(14)5-7-10/h4-8H,3H2,1-2H3,(H,15,19)(H,16,17,18)

InChI Key

FDPFHTIXKHWEAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Core Structural Components

The compound comprises three key moieties:

  • 4-Chlorophenyl group : Introduced via amidation.

  • 5-Ethyl-4H-1,2,4-triazole : Synthesized through cyclization of thiosemicarbazides.

  • Propanamide bridge : Forms the backbone connecting the triazole and chlorophenyl groups.

Formation of 5-Ethyl-4H-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via cyclization of ethyl thiosemicarbazide derivatives. A representative protocol involves:

  • Reacting ethyl hydrazinecarboxylate with carbon disulfide in alkaline conditions to form a dithiocarbazate intermediate.

  • Cyclizing the intermediate with ethylamine under reflux in ethanol, yielding 5-ethyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: None (base-mediated)

  • Yield: 70–85%.

Sulfanyl Group Incorporation

The sulfanyl (-S-) linker is introduced through nucleophilic substitution. 5-Ethyl-4H-1,2,4-triazole-3-thiol reacts with 2-bromopropanamide in the presence of a mild base (e.g., K₂CO₃) in dimethylformamide (DMF).

Key Parameters :

  • Molar ratio: 1:1.2 (thiol:bromopropanamide)

  • Reaction time: 6–8 hours

  • Yield: 65–78%.

Amidation with 4-Chloroaniline

The final step involves coupling the intermediate with 4-chloroaniline using a carbodiimide coupling agent (e.g., EDC·HCl) in dichloromethane (DCM).

Optimization Insights :

  • Temperature: 0–5°C (prevents side reactions)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 82–90%.

Optimization Strategies for Industrial Scalability

Solvent Systems

SolventReaction Efficiency (%)Purity (%)
DMF7895
DMSO6589
Ethanol5882
Data aggregated from.

DMF outperforms other solvents due to its high polarity, which stabilizes transition states in nucleophilic substitution.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases reaction rates by 20% in biphasic systems.

  • Microwave Assistance : Reduces cyclization time from 8 hours to 45 minutes with comparable yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.88 (s, 2H, SCH₂), 7.32–7.45 (m, 4H, Ar-H).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 680 cm⁻¹ (C-S stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms ≥98% purity, with retention time = 6.7 minutes.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Classical Cyclization7095Moderate
Microwave-Assisted8598High
Flow Chemistry9099Industrial
Data synthesized from.

Microwave and flow chemistry methods are preferred for large-scale synthesis due to enhanced reproducibility and reduced waste.

Challenges and Mitigation

Byproduct Formation

  • Issue : Thiol oxidation to disulfides during storage.

  • Solution : Use of inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).

Purification Difficulties

  • Issue : Co-elution of unreacted 4-chloroaniline.

  • Solution : Gradient elution in column chromatography (hexane → ethyl acetate) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group and carbonyl (C=O) functionalities serve as primary sites for nucleophilic attacks:

Reaction TypeConditions/ReagentsProduct/OutcomeKey Findings
Thiol displacement Alkyl halides (e.g., CH₃I) in DCM, NaH S-alkylation forms thioether derivativesEnhanced lipophilicity observed in derivatives, improving membrane permeability
Carbonyl substitution Hydrazine/NH₂NH₂ in MeOH Formation of hydrazide analogsProducts show improved α-glucosidase inhibition (IC₅₀: 12–45 μM)

Oxidation Reactions

The triazole ring and sulfanyl group undergo oxidation under controlled conditions:

Oxidizing AgentConditionsProduct/OutcomeApplications
H₂O₂ (30%)RT, 2–4 hSulfoxide/sulfone formationIncreased polarity for chromatographic separation
KMnO₄ (acidic)60°C, 1 h Cleavage of triazole ring to carboxylic acidStructural diversification for SAR studies

Hydrolysis Reactions

The propanamide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductBiological Relevance
Acidic (HCl, 6M) Reflux, 4–6 h 4-Chloroaniline + triazole-thiol carboxylic acidIntermediate for prodrug synthesis
Basic (NaOH, 10%) RT, 12 hSodium salt of carboxylic acidImproves solubility for in vivo assays

Cyclization and Coupling Reactions

The triazole moiety participates in cycloaddition and cross-coupling:

Reaction TypePartners/CatalystsProductYield/Optimization
Click Chemistry Cu(I)-catalyzed azide-alkyne Triazole-linked conjugates78–92% yield under microwave irradiation
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄ Biaryl-triazole hybridsEnhanced COX-2 selectivity (IC₅₀: 0.8 μM)

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis:

ParameterIndustrial MethodOutcomeAdvantage
Purification Continuous flow chromatography>95% purityReduces solvent waste by 40%
Synthesis High-pressure reactors (10 bar)82% yield in 2 hScalable to kilogram quantities

Mechanistic Insights

  • Triazole ring stability : Resistance to thermal degradation up to 250°C due to aromatic stabilization .

  • Sulfanyl group reactivity : pH-dependent tautomerism between thiol and thione forms, influencing nucleophilicity .

This compound’s modular reactivity enables its use as a scaffold in antimicrobial, anticancer, and enzyme inhibitor development, with structural modifications directly correlating to bioactivity enhancements .

Scientific Research Applications

Antioxidant Properties

Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide exhibit notable antioxidant properties. For instance, a related compound demonstrated a 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene (BHT), a widely used antioxidant standard . This suggests that triazole derivatives may serve as effective antioxidants in various applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related triazole compounds can inhibit the growth of various cancer cell lines. For example, certain derivatives displayed significant growth inhibition rates against multiple cancer types, including breast and ovarian cancers . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the triazole ring and substituents on the phenyl group can significantly influence biological activity. For instance, variations in the ethyl group on the triazole can enhance or diminish antioxidant and anticancer activities .

Case Study 1: Antioxidant Screening

A study involving a series of triazole derivatives showed that modifications to the substituent groups could lead to enhanced antioxidant capabilities. The synthesized compounds were evaluated using various assays to determine their reducing power and radical scavenging activities .

Case Study 2: Anticancer Efficacy

In a comparative study, several derivatives of triazole compounds were tested against human cancer cell lines. Results indicated that specific modifications resulted in increased potency against cancer cells, with some compounds achieving over 80% growth inhibition in vitro .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
N-(4-chlorophenyl)-2-{(5-ethyl-4H-triazol-3-yl)sulfanyl}propanamideAntioxidant106.25
Related Triazole DerivativeAnticancer (OVCAR)13.75
Related Triazole DerivativeAnticancer (MCF7)15.50

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and chlorophenyl group may play crucial roles in binding to these targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity and binding to biological targets, as seen in NLO-active compounds . Piperidinyl-sulfonyl substituents (e.g., 9h, 9l) improve solubility and membrane permeability, critical for antioxidant activity .
  • Molecular Weight : Lower molecular weight (323.80 g/mol) compared to piperidine-containing analogues (~600 g/mol) suggests better bioavailability .

Biological Activity

N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C17H16ClN5OS
  • Molecular Weight : 367.85 g/mol
  • CAS Number : 333331-28-5

The structure features a chlorophenyl group and a triazole moiety, which are known to influence its biological properties.

Research indicates that compounds containing the triazole ring exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The mechanism of action for this compound is thought to involve:

  • Inhibition of Cell Proliferation : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Modulation of Inflammatory Pathways : Its structural components suggest possible interactions with inflammatory mediators, contributing to its anti-inflammatory properties.

Anticancer Activity

The compound has been evaluated against several cancer cell lines. Table 1 summarizes its cytotoxic effects:

Cell LineIC50 (µM)Reference
MCF715.20
A54926.00
NCI-H46020.50

Case Study : In a study by Wei et al., this compound demonstrated significant cytotoxicity in the A549 cell line with an IC50 value of 26 µM, suggesting potential for further development as an anticancer therapeutic agent.

Anti-inflammatory Activity

The anti-inflammatory properties were assessed through COX inhibition assays. The compound exhibited moderate inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response.

Assay TypeInhibition (%)Reference
COX-145%
COX-230%

Structure-Activity Relationship (SAR)

The presence of the triazole moiety appears crucial for the biological activity observed in this class of compounds. Modifications to the phenyl and triazole rings can significantly alter potency and selectivity against different biological targets.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution between thiol-containing triazole intermediates and α-chloropropanamide derivatives. Key steps include condensation of 5-ethyl-4H-1,2,4-triazole-3-thiol with chloroacetamide precursors under basic conditions (e.g., triethylamine in dioxane) . Optimization involves stoichiometric control (1:1.2 molar ratio of thiol to chloroamide), maintaining temperatures at 20–25°C, and purification via recrystallization (ethanol-DMF) . Reaction progress should be monitored using TLC (silica gel, ethyl acetate/hexane 3:7).

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Structural confirmation requires multinuclear NMR (1H/13C) for proton environment mapping and carbon backbone verification . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive geometry, particularly for sulfur-containing moieties and hydrogen-bonding patterns observed in related triazole structures . For amorphous samples, FT-IR analysis of thioether (C–S–C ~650 cm⁻¹) and amide (N–H ~3300 cm⁻¹) groups is essential.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Adhere to OSHA guidelines: use PPE (nitrile gloves, safety goggles), work in fume hoods, and avoid inhalation/ingestion. Emergency measures include eye rinsing (15-minute water flush) and immediate medical consultation for persistent irritation . Storage requires airtight containers in dry, dark conditions (<25°C) to prevent thioether oxidation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this triazole derivative?

DFT calculations at the B3LYP/6-311+G(d,p) level effectively model frontier molecular orbitals (FMOs), polarizability, and hyperpolarizability for NLO applications . The Colle-Salvetti correlation-energy functional, modified for local kinetic energy density, accurately captures electron correlation effects in sulfur-containing heterocycles . Basis set superposition errors should be mitigated via counterpoise correction in intermolecular interaction studies.

Q. What strategies resolve discrepancies in reported biological activities of structurally similar triazole derivatives?

Address contradictions through:

  • Normalized bioassay conditions (cell lines, exposure times) .
  • Molecular docking validation using crystal structures of targets (e.g., HIV-1 reverse transcriptase ).
  • Free energy perturbation calculations to quantify substituent effects.
  • Orthogonal assays (enzymatic vs. whole-cell models). For neuroprotective claims, verify blood-brain barrier penetration via logP (optimal 1–3) .

Q. How can computational tools like cclib enhance electronic structure analysis of this compound?

cclib standardizes output parsing from quantum chemistry packages (Gaussian, ORCA), enabling automated analysis of molecular orbitals, vibrational modes, and excitation energies . For sulfur-containing systems, combine with Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects in the triazole ring.

Q. What experimental design considerations are critical for evaluating kinase inhibition potential?

Implement tiered screening:

  • Primary kinase panel assays (≥50 kinases at 10 µM, ATP at Km levels).
  • Counter-screening against off-targets (phosphodiesterases).
  • Cellular efficacy testing with phospho-antibody Western blots.
  • SAR analysis focusing on the 4-chlorophenyl group's spatial orientation relative to catalytic lysine residues. Crystallographic data suggest the ethyl-triazole moiety interacts with hydrophobic pockets .

Q. How should stability challenges during formulation studies be addressed?

Conduct forced degradation under ICH guidelines: acid/base hydrolysis (0.1N HCl/NaOH, 60°C), oxidative stress (3% H₂O₂), and photolytic stability (ICH Q1B) . UPLC-PDA-MS monitors degradation products. The propanamide linkage is susceptible to alkaline hydrolysis; pH-controlled buffers (4.5–6.0) are recommended. For solid dispersions, polyethylene glycol 6000 (1:5 ratio) improves thermal stability up to 150°C.

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